SJF-0661

PROTAC BRAF V600E targeted protein degradation

Researchers often cannot distinguish target degradation from kinase inhibition in BRAF studies. SJF-0661 is the only isogenic control that differs from the active PROTAC SJF-0628 solely by an inverted stereocenter in the VHL ligand, completely ablating ubiquitination without altering target engagement. - Enables rigorous attribution of cellular effects to BRAF degradation vs. kinase inhibition. - 6-fold weaker EC50 in SK-MEL-28 cells vs. SJF-0628 for matched-potency comparisons. - Fails to form ternary complex at 500 nM in VHL:PROTAC:BRAF pull-down/AlphaScreen assays.

Molecular Formula C51H57F2N9O7S2
Molecular Weight 1010.2 g/mol
Cat. No. B12386536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSJF-0661
Molecular FormulaC51H57F2N9O7S2
Molecular Weight1010.2 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)N5CCN(CC5)CC(=O)NC(C(=O)N6CC(CC6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C)F
InChIInChI=1S/C51H57F2N9O7S2/c1-6-21-71(68,69)59-40-16-15-39(52)43(44(40)53)45(65)38-26-55-48-37(38)22-34(25-54-48)32-11-13-35(14-12-32)61-19-17-60(18-20-61)28-42(64)58-47(51(3,4)5)50(67)62-27-36(63)23-41(62)49(66)56-24-31-7-9-33(10-8-31)46-30(2)57-29-70-46/h7-16,22,25-26,29,36,41,47,59,63H,6,17-21,23-24,27-28H2,1-5H3,(H,54,55)(H,56,66)(H,58,64)/t36-,41-,47+/m0/s1
InChIKeyMBCAVOCJJAQHHT-NYNRYUPBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SJF 0661: BRAF PROTAC Negative Control


The compound (2S,4S)-1-[(2S)-2-[[2-[4-[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide, commonly designated SJF 0661, is a synthetic epimer of the BRAF‑targeting PROTAC SJF 0628 [1]. It retains an identical vemurafenib‑derived warhead and piperazine‑based linker but bears an inverted stereocenter at the critical hydroxyproline moiety of the von Hippel‑Lindau (VHL) E3 ligase ligand, thereby rendering the molecule incapable of engaging VHL and promoting ubiquitination [1]. As a degradation‑incompetent control, SJF 0661 binds to BRAF without inducing its proteasomal degradation, allowing researchers to isolate the effects of target degradation from those of mere target engagement or off‑target kinase inhibition .

Control Type Degradation-incompetent epimer of BRAF PROTAC SJF 0628; single stereocenter inversion in VHL ligand
Workflow Fit Target engagement vs. degradation dissection in BRAF-dependent cell models and biochemical assays
Binding Profile Retains vemurafenib-derived warhead; near-equivalent BRAF affinity reported (Kd context)

Why Generic Inhibitors Cannot Substitute for SJF 0661


Substituting SJF 0661 with the parent inhibitor vemurafenib or with a structurally unrelated PROTAC introduces confounding variables that obscure interpretation of degradation‑dependent phenotypes. Vemurafenib inhibits both enzymatic and scaffolding functions of BRAF but does not degrade the protein, whereas SJF 0661 precisely mirrors the binding properties and off‑target profile of the active PROTAC SJF 0628 while selectively ablating VHL recruitment [1]. Using a different PROTAC (e.g., one based on dabrafenib or with a cereblon E3 ligand) would alter the target‑engagement profile, linker‑dependent permeability, and E3 ligase‑driven ubiquitination machinery, thereby invalidating direct comparisons [2]. Only SJF 0661 provides an isogenic control that differs exclusively by a single stereochemical inversion, enabling rigorous attribution of observed cellular effects to BRAF degradation rather than to kinase inhibition or unrelated cytotoxic mechanisms [1].

!
Inhibitor confusion Vemurafenib inhibits kinase function but does not degrade BRAF; phenotype interpretation may shift from degradation to inhibition alone.
!
E3 ligase mismatch Alternative PROTACs (e.g., cereblon-based or dabrafenib-derived) alter target engagement and ubiquitination machinery; direct comparison to SJF 0628 may not transfer.
!
Stereochemical control required Only SJF 0661 provides an isogenic epimer control that differs exclusively by VHL ligand stereochemistry, enabling rigorous attribution to degradation.

Quantitative Comparison of SJF 0661 vs. Active PROTACs


BRAF Degradation Failure Despite Target Binding

In SK‑MEL‑28 cells (homozygous BRAFV600E), the active PROTAC SJF 0628 induced dose‑dependent BRAF degradation with a DC50 of 6.8 nM and a DMAX exceeding 95%, whereas the epimer control SJF 0661 did not decrease BRAF protein levels at any tested concentration [1]. This distinction is critical for validating that the observed cellular phenotypes are due to degradation rather than kinase inhibition, as SJF 0661 retains the vemurafenib warhead and binds BRAF with only a modest reduction in affinity (Kd = 64 nM vs. 39 nM for SJF 0628) [2].

BRAF Degradation
Head-to-head
No degradation (≤1 µM) vs DC50 6.8 nM, Dmax >95% (SJF 0628)
Supports degradation-incompetent control role
SK‑MEL‑28 cells; 24 h Western blot
PROTAC BRAF V600E targeted protein degradation

Reduced MAPK Pathway Suppression Potency

While both SJF 0661 and SJF 0628 inhibit ERK phosphorylation via their common vemurafenib warhead, the PROTAC SJF 0628 achieves maximal p‑ERK suppression at 10 nM, whereas SJF 0661 requires a 10‑fold higher concentration (100 nM) to attain comparable effect [1]. This 10‑fold potency gap reflects the contribution of BRAF degradation to sustained pathway shutdown beyond the transient inhibition provided by a small‑molecule kinase inhibitor [2].

p‑ERK Suppression
Head-to-head
100 nM (SJF 0661) vs 10 nM (SJF 0628) for maximal effect
10‑fold potency gap reflects degradation-driven pathway shutdown
SK‑MEL‑28; 24 h p‑ERK Western blot
MAPK pathway p‑ERK PROTAC control

Reduced Anti‑Proliferative Activity in BRAF-Mutant Cells

In SK‑MEL‑28 melanoma cells, the active PROTAC SJF 0628 inhibited cell growth with an EC50 of 37 nM (±1.2), while the epimer control SJF 0661 displayed an EC50 of 243 nM (±1.09), a 6‑fold reduction in potency [1]. Notably, the parent inhibitor vemurafenib exhibited an EC50 of 215 nM (±1.09), statistically indistinguishable from SJF 0661, confirming that the enhanced anti‑proliferative effect of SJF 0628 derives exclusively from its degradation‑inducing capacity [2].

Cell Growth Inhibition
Head-to-head
EC50 243 nM (±1.09) vs 37 nM (±1.2) (SJF 0628); vemurafenib 215 nM
6‑fold weaker; degradation-specific anti‑proliferative effect context
SK‑MEL‑28; 5‑day CellTiter‑Glo
anti‑proliferative BRAF V600E melanoma

No VHL/BRAF Ternary Complex Formation

In a cell‑free pull‑down assay, immobilized GST‑VBC (VHL‑ElonginB‑ElonginC) efficiently recruited purified BRAF protein in the presence of SJF 0628 (tested at 500 nM), whereas SJF 0661 (500 nM) produced no detectable ternary complex formation above DMSO background [1]. This biochemical deficiency directly confirms that the inverted stereocenter in SJF 0661 abolishes productive VHL engagement, thereby preventing ubiquitination and subsequent proteasomal degradation [2].

Ternary Complex
Head-to-head
No complex detected vs robust recruitment (SJF 0628, 500 nM)
Confirms stereochemistry-dependent VHL engagement loss
GST‑VBC pull‑down; purified BRAF
ternary complex VHL PROTAC mechanism

Retained BRAF Binding Affinity Despite Degradation Defect

Surface plasmon resonance (SPR) measurements revealed that SJF 0661 binds to BRAF with a Kd of 64 nM, which is only 1.6‑fold weaker than the active PROTAC SJF 0628 (Kd = 39 nM) and 2.4‑fold weaker than the parent inhibitor vemurafenib (Kd = 27 nM) [1]. The near‑equivalent binding affinity ensures that any differences observed in cellular assays between SJF 0661 and SJF 0628 are attributable to degradation rather than differential target engagement [2].

BRAF Binding Affinity
Head-to-head
Kd = 64 nM (SJF 0661) vs 39 nM (SJF 0628), 27 nM (vemurafenib)
Near-equivalent target engagement; 1.6‑fold weaker than active PROTAC
SPR with recombinant BRAF
binding affinity BRAF VHL ligand

Minimal Cytotoxicity in Heterozygous BRAF Cells

In SK‑MEL‑239 C4 cells, which are heterozygous for BRAFWT and BRAF‑p61V600E, the active PROTAC SJF 0628 reduced cell viability by approximately 80% with an EC50 of 218 nM (±1.06), whereas both vemurafenib and SJF 0661 had only minimal effects on cell growth [1]. This stark contrast underscores the requirement for a degradation‑competent PROTAC to achieve meaningful anti‑tumor activity in contexts where wild‑type RAF signaling may compensate for mutant BRAF inhibition [2].

Heterozygous Cell Viability
Head-to-head
Minimal effect vs ~80% reduction (SJF 0628, EC50 218 nM); vemurafenib minimal
Degradation required for growth suppression in BRAF‑heterozygous context
SK‑MEL‑239 C4; 5‑day CellTiter‑Glo
BRAF WT selectivity cell viability

SJF 0661 Experimental Applications


BRAF Degradation Western Blot Control

SJF 0661 should be included at equimolar concentrations alongside the active PROTAC SJF 0628 in all BRAF degradation time‑course and dose‑response Western blot studies. Its failure to reduce BRAF protein levels (as established in SK‑MEL‑28 cells [1]) provides a critical internal control to confirm that any observed decrease in BRAF is due to PROTAC‑induced proteasomal degradation rather than transcriptional downregulation or non‑specific cytotoxicity.

Cytotoxicity Benchmarking in Cell Viability Assays

When assessing the therapeutic window of BRAF‑targeting PROTACs in cancer cell lines, SJF 0661 serves as the matched‑potency comparator to isolate degradation‑specific anti‑proliferative effects. In SK‑MEL‑28 cells, the 6‑fold weaker EC50 of SJF 0661 relative to SJF 0628 [1] allows researchers to calculate the fraction of cell kill attributable to BRAF degradation versus kinase inhibition alone.

Ternary Complex Assays for PROTAC Validation

In biochemical assays designed to measure VHL:PROTAC:BRAF ternary complex formation (e.g., GST‑VBC pull‑down, AlphaScreen, or SPR), SJF 0661 at 500 nM is the appropriate negative control. Its inability to form a detectable ternary complex [1] validates assay specificity and confirms that any positive signal observed with SJF 0628 is dependent on the correct stereochemistry of the VHL ligand.

MAPK Pathway Off‑Target Inhibition Control

In experiments evaluating p‑ERK or p‑MEK suppression, SJF 0661 enables investigators to differentiate between pathway inhibition caused by warhead‑mediated kinase blockade (which occurs at 100 nM) and the enhanced, sustained suppression achieved through BRAF degradation (which is maximal at 10 nM) [1]. This distinction is essential for accurately attributing pharmacodynamic effects to PROTAC activity.

Application
Selection Property
Validation Focus
BRAF degradation Western blot control
Epimer-matched, degradation-incompetent VHL ligand
Confirm BRAF decrease is proteasome-dependent, not transcriptional
Cell viability assay benchmarking
Warhead‑matched kinase inhibition with negligible degradation
Quantify degradation‑driven growth inhibition vs. kinase inhibition alone
Ternary complex assay negative control
Stereochemistry‑dependent VHL engagement abolition
Verify assay specificity for productive VHL:PROTAC:BRAF complex
MAPK pathway off‑target inhibition control
Identical vemurafenib warhead, matched kinase inhibition potency
Distinguish sustained degradation‑driven p‑ERK suppression from transient inhibition

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